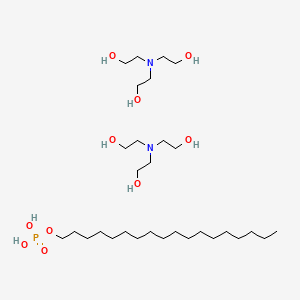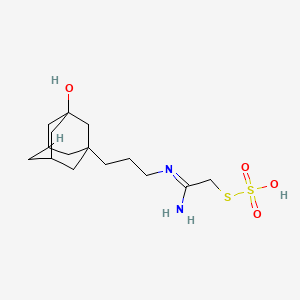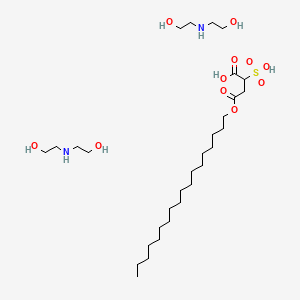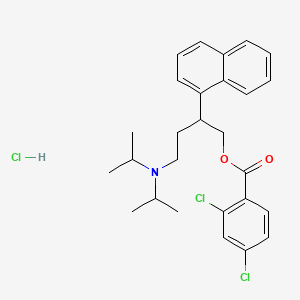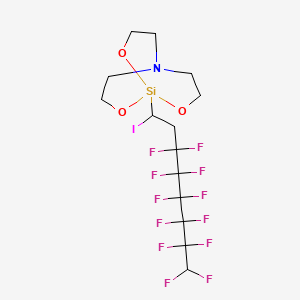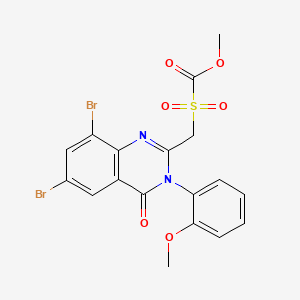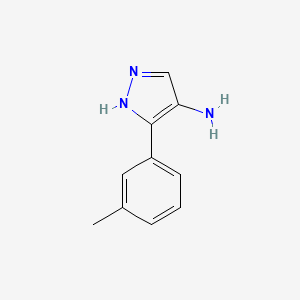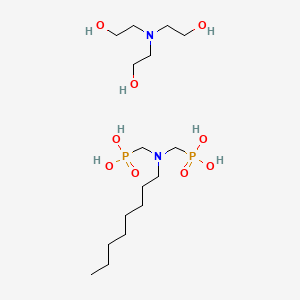
Azithromycin hydrogen citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azithromycin hydrogen citrate is a derivative of azithromycin, a macrolide antibiotic used to treat a variety of bacterial infections. Azithromycin is known for its broad-spectrum activity and long half-life, making it effective against a wide range of gram-positive and gram-negative bacteria . This compound is often used in intravenous formulations to enhance its solubility and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azithromycin is synthesized from erythromycin through a series of chemical modifications. . This modification significantly alters the pharmacokinetics and microbiological properties of the compound.
Industrial Production Methods
Industrial production of azithromycin hydrogen citrate typically involves large-scale chemical synthesis followed by purification using high-performance liquid chromatography (HPLC). The process ensures high purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
Azithromycin hydrogen citrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce azithromycin N-oxide, while reduction may yield azithromycin derivatives with altered pharmacological properties .
Aplicaciones Científicas De Investigación
Azithromycin hydrogen citrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Widely used to treat respiratory, enteric, and genitourinary infections.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems.
Mecanismo De Acción
Azithromycin hydrogen citrate exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation/translocation step of protein synthesis, thereby preventing bacterial growth . The compound also inhibits the assembly of the 50S ribosomal subunit, further disrupting protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin: The parent compound from which azithromycin is derived. It has a 14-membered lactone ring and is less stable than azithromycin.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved stability and tissue penetration.
Uniqueness
Azithromycin hydrogen citrate is unique due to its enhanced solubility and stability, making it suitable for intravenous formulations. Its broad-spectrum activity and long half-life also make it a valuable antibiotic for treating a wide range of infections .
Propiedades
Número CAS |
802905-97-1 |
|---|---|
Fórmula molecular |
C44H80N2O19 |
Peso molecular |
941.1 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C38H72N2O12.C6H8O7/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h20-33,35,41-43,45-46H,15-19H2,1-14H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
Clave InChI |
FKEJLHMAOPHLIQ-WVVFQGGUSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


